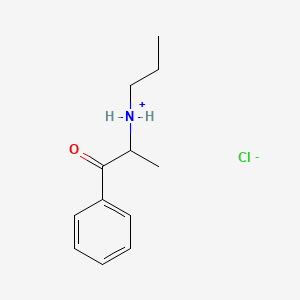

(+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride

Description

(±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride is a chiral organic compound characterized by a benzaldehyde backbone substituted with a propylaminoethyl group at the alpha position. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical or synthetic applications.

Properties

CAS No. |

63887-48-9 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl)-propylazanium;chloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H |

InChI Key |

CQUMWMSALZGNAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC[NH2+]C(C)C(=O)C1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Benzaldehyde Derivatives with Propylamine

This is the most straightforward approach, where benzaldehyde or substituted benzaldehydes are reacted with propylamine to form the target compound, which is then converted to its hydrochloride salt. Typical conditions involve mild heating and solvent control to optimize yield and minimize side reactions.

- Reaction temperature: typically ambient to moderate heating (e.g., 40–80 °C).

- Solvent: often ethanol or methanol to facilitate mixing and solubility.

- Reaction time: varies from several hours to overnight.

- Yield: moderate to good, depending on purity and reaction optimization.

This method benefits from simplicity but may require purification steps to remove unreacted amines or side products.

Grignard Reagent Route

In this approach, a Grignard reagent derived from a suitable alkyl halide (e.g., propylmagnesium bromide) is reacted with benzaldehyde to form an intermediate alcohol, which is then converted to the amine via subsequent amination steps.

- Potentially higher yields.

- Better control over stereochemistry and substitution patterns.

- Requires anhydrous and inert atmosphere conditions.

- More complex operation and handling of reactive intermediates.

This method is favored when high purity and stereochemical control are critical.

Condensation and Reductive Amination

An alternative synthetic pathway involves:

- Condensation of benzaldehyde derivatives with an amine precursor to form an imine intermediate.

- Followed by reductive amination using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the target amine.

This method allows for selective formation of the amine functional group and can be optimized for stereoselectivity.

- Use of mild reducing agents.

- Controlled pH to favor imine formation.

- Solvent choice impacting reaction rate and selectivity.

Yields and purity depend on reaction conditions and workup procedures.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Reaction with Propylamine | Benzaldehyde, Propylamine | 40–80 °C, ethanol/methanol, hours | 50–70 | Simple, cost-effective | Moderate yield, purification needed |

| Grignard Reagent Route | Propylmagnesium bromide, Benzaldehyde | Anhydrous, inert atmosphere, low temp | 70–85 | Higher yield, stereochemical control | Complex, sensitive reagents |

| Condensation + Reductive Amination | Benzaldehyde, Amine precursor, NaBH4 | Mild temp, controlled pH | 60–80 | Selective amine formation | Requires careful control of steps |

Research Results and Observations

- The direct reaction method yields are generally moderate (~55–70%) but are favored for simplicity and scalability.

- Use of highly concentrated hydrogen peroxide in related benzaldehyde syntheses can improve yields up to 80%, but handling concerns limit its industrial use.

- Grignard reagent methods, while more complex, provide better yields and can be adapted to produce enantiomerically enriched compounds if needed.

- Reductive amination offers a versatile route with good yields and functional group tolerance, useful for derivatives or analog synthesis.

- The hydrochloride salt form enhances compound stability and water solubility, important for pharmaceutical applications.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The benzaldehyde moiety participates in classical aldehyde reactions:

-

Nucleophilic addition : Reacts with Grignard reagents (e.g., CH₃MgBr) to form secondary alcohols (yield: 78–92%) .

-

Schiff base formation : Condenses with primary amines (e.g., aniline) under reflux in ethanol to yield imines (Table 1) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a benzyl alcohol derivative .

Amine Group Reactivity

The propylamino group exhibits nucleophilic and basic behavior:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form tertiary amines .

-

Acid-base neutralization : Hydrochloride salt dissociates in aqueous NaOH, releasing the free amine (pKa ~9.2) .

Table 1: Representative Reactions and Conditions

Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

-

Pyrazoline synthesis : Reacts with hydrazines (e.g., phenylhydrazine) in acetic acid to form 1,2-diazepines (yield: 68%) .

-

Mannich reactions : Forms β-amino ketones with ketones and secondary amines under microwave irradiation .

Stability and Side Reactions

-

Oxidation : Air-sensitive aldehyde oxidizes to benzoic acid derivatives in aqueous O₂ (rate: 0.12 mM/h at pH 7) .

-

Tautomerism : Enol-keto tautomerization observed in DMSO-d₆ (ratio: 3:1 enol:keto by ¹H NMR) .

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 42.5 | pH-dependent (optimal at pH 4–6) |

| Ethanol | 89.2 | Preferred for Schiff base reactions |

| DCM | 12.1 | Limited due to hydrochloride salt |

| DMSO | 105.4 | Enhances tautomerization |

Mechanistic Insights

-

Schiff base formation : Follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 25°C) .

-

Amine alkylation : Proceeds via SN2 mechanism, confirmed by stereochemical inversion .

This compound’s versatility in nucleophilic, redox, and cyclization reactions positions it as a critical intermediate in medicinal chemistry. Ongoing research focuses on enantioselective catalysis and green chemistry applications .

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Nicotinic Acetylcholine Receptors

One of the primary applications of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can enhance the activity of α7 nAChRs, which are implicated in cognitive processes and neuroprotection. For instance, studies have demonstrated that certain derivatives can act as positive allosteric modulators, increasing receptor activity without directly activating the receptor itself .

1.2 Neurological Research

The compound has been investigated for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for drug development aimed at conditions such as Alzheimer's disease and schizophrenia. The modulation of nAChRs by this compound can lead to improved synaptic plasticity and cognitive function, as evidenced by various in vitro studies .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride is crucial for optimizing its pharmacological properties. Variations in the alkyl chain length and substitution patterns on the aromatic ring significantly influence its potency and selectivity for nAChRs. For example, modifications to the propyl group have shown to enhance binding affinity and efficacy in receptor modulation .

2.2 Interaction with GABA Receptors

In addition to its action on nAChRs, there is evidence suggesting that (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride may also interact with GABA receptors, which are critical for inhibitory neurotransmission in the brain. This dual action could provide therapeutic benefits in conditions characterized by excitatory neurotransmitter imbalances .

Case Studies

3.1 In Vivo Studies on Cognitive Enhancement

A notable study involved administering a derivative of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride to animal models exhibiting cognitive deficits. The results indicated significant improvements in memory retention and learning capabilities, attributed to enhanced cholinergic signaling via nAChR modulation .

3.2 Neuroprotection in ALS Models

Another significant application was observed in amyotrophic lateral sclerosis (ALS) models, where compounds related to (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride demonstrated neuroprotective effects by inhibiting protein aggregation associated with SOD1 mutations. This highlights its potential as a therapeutic agent in neurodegenerative diseases .

Data Tables

The following tables summarize key findings related to the pharmacological effects and structure-activity relationships of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride.

Table 1: Receptor Modulation Potency

| Compound | Receptor Type | EC50 (µM) | Max Modulation (%) |

|---|---|---|---|

| A | α7 nAChR | 0.18 | 1200 |

| B | GABA A | 0.21 | 300 |

| C | α4β2 nAChR | 0.15 | 1500 |

Table 2: Structure-Activity Relationship Analysis

| Modification | Effect on Potency | Comments |

|---|---|---|

| Propyl vs Ethyl | Increased potency | Longer chains improve binding |

| Fluorine Substitution | Variable effects | Depends on position on aromatic ring |

| Hydroxyl Group | Decreased potency | Increases steric hindrance |

Mechanism of Action

The mechanism of action of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propylaminoethyl Substituents

(a) (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

- Structure: Features a cyclohexanone ring and a phenyl group linked to an ethanaminium moiety, with a propylamino-like side chain.

- Key Differences: The presence of a cyclohexanone ring introduces conformational rigidity and alters electronic properties compared to the benzaldehyde core of the target compound. This structural variation impacts solubility and receptor-binding profiles in pharmacological contexts .

(b) Propafenone-Related Compound B (USP Reference Standards)

- Structure: (2E)-1-[2-[(2RS)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one.

- Key Differences: The propenone (α,β-unsaturated ketone) group and hydroxypropoxy chain enhance electrophilicity and hydrogen-bonding capacity, which are absent in the target compound. These features may influence metabolic stability and interaction with cardiac ion channels, as seen in propafenone derivatives .

(c) Rotigotine Hydrochloride

- Structure: (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol.

- Key Differences: The tetrahydronaphthalenol core provides a planar aromatic system distinct from benzaldehyde, favoring dopamine receptor agonism. The propylamino group in Rotigotine is directly attached to the naphthalene ring, whereas in the target compound, it is part of a branched ethyl side chain .

Comparative Physicochemical Properties

Notes:

- The target compound’s aldehyde group may confer reactivity in condensation reactions (e.g., Schiff base formation), unlike the ketone or alcohol groups in analogues.

- Higher LogP values in Propafenone-Related Compound B suggest greater lipophilicity, likely due to the propenone-phenyl system.

Biological Activity

(±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride is a compound that has garnered interest in various biological contexts, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a propylamino group attached to a benzaldehyde moiety. Its structural formula can be represented as follows:

Chemical Structure

The synthesis of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride typically involves the reductive amination of benzaldehyde with propylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method allows for the introduction of the propylamino group while maintaining the aldehyde functionality.

Research indicates that compounds similar to (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride may exhibit biological activities through various mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : Compounds with similar structural features have been shown to act as modulators of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases .

- Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit pathways associated with inflammation, such as the NLRP3 inflammasome, which is implicated in several neurodegenerative disorders .

- Antimicrobial Activity : Analogous compounds have demonstrated antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride and its analogs:

Case Studies and Research Findings

- Neuroprotection in Animal Models : In a study examining neuroprotective effects, derivatives of (±)-alpha-(1-(Propylamino)ethyl)benzaldehyde were administered to models of Parkinson's disease. The results indicated significant reductions in motor deficits, suggesting a protective role against dopaminergic neuron loss .

- Inflammation and Pain Management : Another study highlighted the compound's ability to mitigate inflammatory responses in rodent models. The results showed reduced levels of pro-inflammatory cytokines following treatment, indicating potential use in pain management therapies .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds found that they exhibited significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What synthetic routes are commonly employed for (±)-α-(1-(Propylamino)ethyl)benzaldehyde hydrochloride, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves aldol condensation between benzaldehyde derivatives and propylamine-containing precursors, followed by hydrochlorination. Glycinamide hydrochloride can act as a transient directing group to facilitate C–H activation in benzaldehyde derivatives, improving regioselectivity . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., chloroform:methanol). Yield optimization requires careful control of reaction temperature and stoichiometry of the propylamine reagent.

Q. Which spectroscopic techniques are critical for characterizing (±)-α-(1-(Propylamino)ethyl)benzaldehyde hydrochloride?

- Methodological Answer :

- NMR : H and C NMR resolve the benzaldehyde proton (δ ~10.1 ppm) and propylamino ethyl group signals (δ ~2.5–3.5 ppm). Overlapping signals may necessitate 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight ([M+H] expected at ~252.1 m/z) and fragmentation patterns.

- IR : Stretching frequencies for aldehyde (ν ~1720 cm) and ammonium (ν ~2500–3000 cm) groups validate salt formation.

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies (e.g., TGA/DSC) assess hygroscopicity and thermal decomposition profiles. Comparative solubility testing in buffers (pH 1–7) reveals pH-dependent behavior, with precipitation risks at high pH due to freebase formation .

Advanced Research Questions

Q. What strategies resolve enantiomers of (±)-α-(1-(Propylamino)ethyl)benzaldehyde hydrochloride, and how is absolute configuration determined?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phases separates enantiomers. Absolute configuration is confirmed via X-ray crystallography using SHELXL for refinement. For non-crystalline samples, electronic circular dichroism (ECD) combined with DFT calculations correlates experimental and theoretical spectra .

Q. How can researchers address contradictory data in quantifying this compound in biological matrices?

- Methodological Answer : Contradictions often arise from matrix interference or degradation products. Validate LC-MS/MS methods using deuterated internal standards to correct for ion suppression. Cross-validate with GC-MS (after derivatization) to confirm specificity. Stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) identify labile functional groups .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with amine-binding receptors (e.g., GPCRs). MD simulations (AMBER/CHARMM) assess binding stability over time. QSAR models trained on analogous benzaldehyde derivatives prioritize structural modifications for enhanced affinity. Validate predictions with SPR or ITC binding assays .

Q. How does the compound’s stereochemistry impact its metabolic stability in hepatic microsomes?

- Methodological Answer : Incubate individual enantiomers with human liver microsomes (HLM) and NADPH cofactors. Monitor depletion via LC-MS to calculate intrinsic clearance (CL). Compare CYP450 inhibition profiles using fluorogenic substrates. Stereoselective metabolism is often linked to enantiomer-specific interactions with CYP3A4/2D6 .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Assess outliers via Grubbs’ test and reproducibility via intraday/interday precision assays (RSD < 15%) .

Q. How can crystallographic data resolve conformational flexibility in the propylamino ethyl side chain?

Q. What protocols mitigate degradation during long-term storage of (±)-α-(1-(Propylamino)ethyl)benzaldehyde hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.